molecular formula C18H19NO3 B2964786 N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide CAS No. 1424342-46-0

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide

Cat. No.: B2964786
CAS No.: 1424342-46-0
M. Wt: 297.354
InChI Key: SJPXWAIKVJDZHT-UHFFFAOYSA-N
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Description

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide is a chemical compound of interest in organic chemistry and materials science research. The structure suggests potential for development in various research areas. Compounds with similar phenolic and benzamide motifs are investigated as radical trapping agents in polymers and as intermediates for synthesizing more complex molecules, such as benzimidazole derivatives studied for their potential biological activities . Researchers value this compound for its molecular architecture, which features a tert-butyl phenolic group and a benzaldehyde moiety, making it a versatile building block for chemical synthesis and material science applications. The reactive aldehyde (formyl) group provides a handle for further chemical modifications, including condensation reactions to create novel molecular frameworks. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPXWAIKVJDZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with 4-formylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the synthesis of N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

  • Reduction: The formyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: CrO₃, PCC, DCM, room temperature.

  • Reduction: LiAlH₄, NaBH₄, ether, 0°C to room temperature.

  • Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: 5-tert-butyl-2-hydroxybenzaldehyde.

  • Reduction: N-(5-tert-butyl-2-hydroxyphenyl)-4-aminobenzamide.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the manufacturing of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Reactivity and Bioactivity

Substituent Effect on Reactivity/Bioactivity Example Compound
Formyl (-CHO) Enables imine formation and bioconjugation EFB [1], DHPA [4]
Tert-butyl (-C(CH₃)₃) Enhances hydrophobicity and metabolic stability This compound
Hydroxyl (-OH) Improves solubility and hydrogen-bonding capacity This compound

Biological Activity

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core with a tert-butyl group and a hydroxyl group on the phenyl ring, which may influence its biological interactions. The presence of the formyl group suggests potential reactivity that could be exploited in biological systems.

Biological Activity Overview

Research indicates that benzamide derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzamide derivatives can possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial action .
  • Antitumor Effects : Some benzamide derivatives have been evaluated for their antitumor activities. For example, certain compounds have shown efficacy in inhibiting the growth of cancer cells through mechanisms involving the downregulation of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
  • Protozoal Inhibition : There is evidence suggesting that certain benzamide derivatives can effectively target protozoan parasites. Compounds similar to this compound have been shown to disrupt kinetoplast DNA, leading to the death of parasites such as Trypanosoma brucei and Leishmania donovani .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, such as DHFR, which is essential for DNA synthesis in rapidly dividing cells .
  • DNA Interaction : The ability of benzamide derivatives to bind to DNA or interfere with DNA-binding proteins can lead to disruptions in cellular processes essential for parasite survival .
  • Cell Growth Regulation : By affecting cellular signaling pathways, these compounds can induce apoptosis or inhibit proliferation in cancer cells .

Research Findings and Case Studies

Several studies highlight the biological activity of related compounds:

  • Antibacterial Activity : A study reported that certain benzamide derivatives exhibited MIC values as low as 1.95 µg/ml against drug-resistant strains of Bacillus subtilis and Staphylococcus aureus, indicating potent antibacterial properties .
  • Antitumor Studies : In clinical settings, benzamide riboside was noted for its ability to reduce cellular levels of NADP and NADPH, leading to destabilization of DHFR and subsequent inhibition of cell growth in resistant cancer cell lines .
  • Protozoan Activity : Research on analogues showed promising results against T. brucei, with some compounds demonstrating curative effects in animal models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialBacillus subtilis1.95 µg/ml
AntitumorHuman T-cell leukemia cellsIC50 not specified
ProtozoalTrypanosoma bruceiEffective

Q & A

Q. What crystallography insights inform derivative design?

  • Analysis : Orthorhombic (P2₁2₁) and monoclinic (P2₁/c) crystal structures reveal planar benzamide conformations. Substituent positioning (e.g., tert-butyl orientation) guides the design of derivatives with improved steric complementarity to target proteins .

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